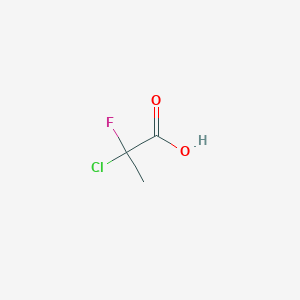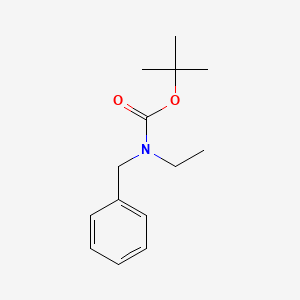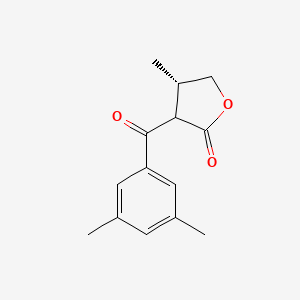
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- is a chemical compound known for its unique structure and properties This compound belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring fused to a lactone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylbenzoyl chloride with a suitable dihydrofuran derivative in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The presence of the benzoyl group also allows it to interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, 3-(4-methylbenzoyl)dihydro-4-methyl-: Similar structure but with a different substitution pattern on the benzoyl group.
2(3H)-Furanone, 3-(3,5-dimethylphenyl)dihydro-4-methyl-: Lacks the carbonyl group, affecting its reactivity and properties.
Uniqueness
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- is unique due to the presence of both the 3,5-dimethylbenzoyl group and the chiral center at the 4-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
376364-27-1 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(4S)-3-(3,5-dimethylbenzoyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C14H16O3/c1-8-4-9(2)6-11(5-8)13(15)12-10(3)7-17-14(12)16/h4-6,10,12H,7H2,1-3H3/t10-,12?/m1/s1 |
InChI Key |
GWHMKIYAPHHNLI-RWANSRKNSA-N |
Isomeric SMILES |
C[C@@H]1COC(=O)C1C(=O)C2=CC(=CC(=C2)C)C |
Canonical SMILES |
CC1COC(=O)C1C(=O)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



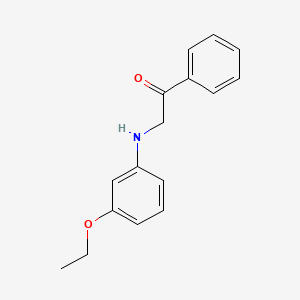
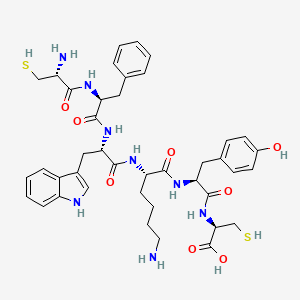
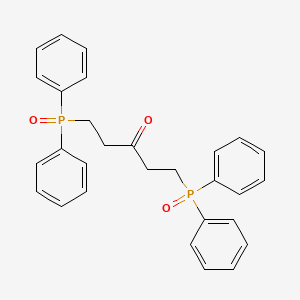
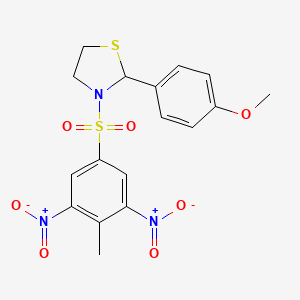

![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
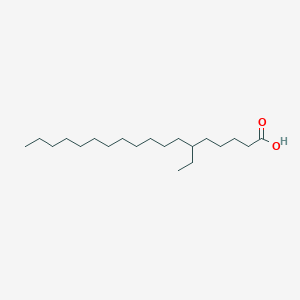
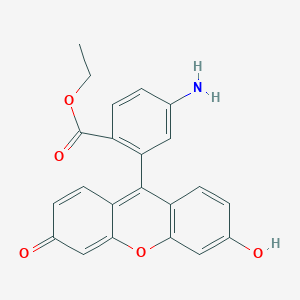
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
